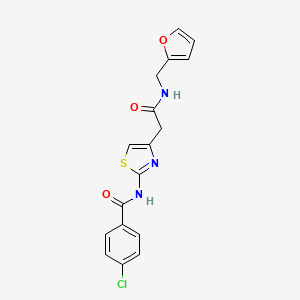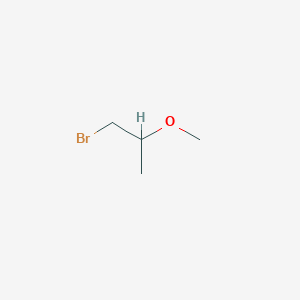
1-Bromo-2-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methoxypropane is an organic compound with the molecular formula C4H9BrO. It is also known by its IUPAC name 2-Bromo-1-methoxypropane .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-methoxypropane consists of a propane backbone with a bromine atom attached to the second carbon and a methoxy group (-OCH3) attached to the first carbon .Physical And Chemical Properties Analysis
1-Bromo-2-methoxypropane has a molecular weight of 153.018 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 124.2±13.0 °C at 760 mmHg, and a flash point of 41.4±26.4 °C . It also has a refractive index of 1.437 .Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization in Organic Chemistry
- 1-Bromo-2-methoxypropane has been studied for its role in organic synthesis. For instance, a study demonstrated the utility of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, derived from 1,3-dibromo-2-methoxypropane, as a masked acetonyl bromide in organic reactions (Horning, Kavadias & Muchowski, 1970). This shows its potential as a versatile reagent in complex organic synthesis.
Development of Novel Compounds
- Research has been conducted to explore the transformation of 1-Bromo-2-methoxypropane derivatives into other novel organic compounds. For example, a study detailed the conversion of 1-arylmethyl-2-(bromomethyl)aziridines, related to 1-Bromo-2-methoxypropane, into 2-amino-1-aryloxy-3-methoxypropanes (D’hooghe, Waterinckx, Vanlangendonck & Kimpe, 2006). This indicates its role in synthesizing new chemical entities, potentially useful in various applications.
Photochemical Studies and Radical Generation
- The photochemical behavior of compounds like 1-Bromo-2-methoxypropane has been a subject of interest. A study on 1-Bromo-2-methoxy-1-phenylpropan-2-yl demonstrated its role in generating olefin cation radicals through photolysis, indicating its importance in studying radical reactions and photochemistry (Bales, Horner, Huang, Newcomb, Crich & Greenberg, 2001).
Chemical Transformation and Synthesis Techniques
- The compound has been used in the synthesis and study of various chemical reactions. An instance is the synthesis of (Z)-1,3-dibromo-2-methoxypropene from related compounds and its subsequent use in nucleophilic displacement reactions (Edvardsen, Benneche & Tius, 2000). Such studies provide insights into the reactivity and potential applications of 1-Bromo-2-methoxypropane derivatives in organic synthesis.
Electrochemical Studies
- Electrochemical reduction studies involving derivatives of 1-Bromo-2-methoxypropane have been conducted. For instance, research on the reduction of [1-bromo-2-methoxy-2-(prop-2′-ynyloxy)ethyl]benzene, a related compound, led to the formation of tetrahydrofuran derivatives (Esteves, Ferreira & Medeiros, 2007). This highlights the compound's role in electrochemical transformations, an area vital for synthetic chemistry.
Reaction Mechanisms and Kinetics
- The study of reaction mechanisms and kinetics using 1-Bromo-2-methoxypropane derivatives has also been explored. Research on the stereochemistry of elimination reactions of halohydrin derivatives, including 1-bromo-2-methoxy-1,2-diphenylethane, sheds light on the stereochemical aspects of such reactions (Sugita, Nakagawa, Nishimoto, Kasai & Ichikawa, 1979). Understanding these mechanisms is crucial for designing and optimizing chemical processes.
Safety and Hazards
1-Bromo-2-methoxypropane is considered hazardous. It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, using explosion-proof equipment, and keeping away from sources of ignition .
Wirkmechanismus
Target of Action
1-Bromo-2-methoxypropane, also known as 2-Bromo-1-methoxypropane , is a small organic molecule.
Mode of Action
Brominated compounds like this often act through a mechanism known as nucleophilic substitution . In this process, a nucleophile (a molecule that donates an electron pair) interacts with the bromine atom, leading to the replacement of the bromine atom with the nucleophile . This can result in significant changes to the structure and function of the target molecule .
Biochemical Pathways
It’s plausible that this compound could interfere with various biochemical processes due to its potential to modify biological macromolecules through nucleophilic substitution .
Pharmacokinetics
The metabolism of such compounds often involves enzymatic reactions that modify the molecule, potentially affecting its activity and facilitating its excretion .
Result of Action
Given its potential to modify biological macromolecules, it’s plausible that this compound could have significant effects on cellular function, potentially leading to changes in cell behavior or viability .
Action Environment
The action, efficacy, and stability of 1-Bromo-2-methoxypropane can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the reactivity of the bromine atom and thus the compound’s ability to undergo nucleophilic substitution . Additionally, the presence of other molecules can influence the compound’s activity, as they may compete with the compound for interaction with its targets .
Eigenschaften
IUPAC Name |
1-bromo-2-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(3-5)6-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHBRIULGNSYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxypropane | |
CAS RN |
23465-33-0 |
Source


|
| Record name | 1-bromo-2-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
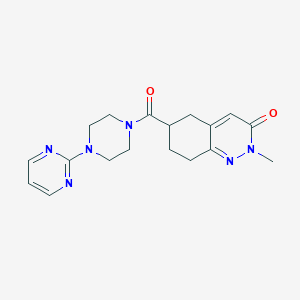
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
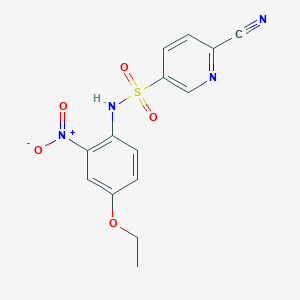
![2-[3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetonitrile](/img/structure/B2938454.png)
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![2,3-dichloro-4-(ethylsulfonyl)-N-[4-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2938461.png)

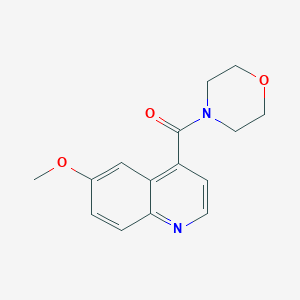
![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)
